

Application Note: Synthesis of 6-Chloro-N-cyclopropylpyridazine-3-carboxamide

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Compound of Interest

Compound Name:	6-chloro-N-cyclopropylpyridazine-3-carboxamide
CAS No.:	1179880-12-6
Cat. No.:	B3217526

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Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Target Molecule: **6-chloro-N-cyclopropylpyridazine-3-carboxamide** (CAS: 1179880-12-6)[1]

Introduction & Mechanistic Rationale

The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core motif in the development of kinase inhibitors, targeted protein degraders (e.g., androgen receptor degraders)[2], and 11 β -HSD1 inhibitors. The target molecule, **6-chloro-N-cyclopropylpyridazine-3-carboxamide**, is a highly versatile electrophilic building block. The C-Cl bond at the 6-position is electronically primed for downstream functionalization via Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling.

Causality in Synthetic Strategy

The amidation of 6-chloropyridazine-3-carboxylic acid presents specific chemical challenges. The highly electron-deficient nature of the chlorinated pyridazine ring reduces the nucleophilicity of the carboxylate, making activation sluggish.

- Why avoid Acid Chlorides? Attempting to form the acid chloride (e.g., via oxalyl chloride) often leads to thermal decomposition or unwanted side reactions with the heteroaromatic system.
- Why HATU over EDCI? Uronium-based coupling agents like HATU provide vastly superior kinetics for electron-poor substrates[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom within the pyridine ring of HOAt facilitates a neighboring-group effect—hydrogen-bonding with the incoming cyclopropylamine—which dramatically accelerates the rate of aminolysis and ensures near-quantitative yields[4]. Reactions utilizing this pathway can typically be conducted efficiently at room temperature[5].

Reaction Optimization & Quantitative Data

To establish a robust protocol, various coupling conditions were evaluated. The data below highlights the necessity of the HATU/DIPEA/DMF system for this specific transformation.

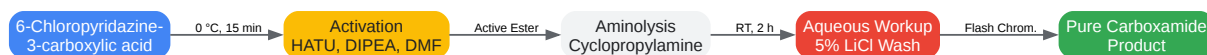
Table 1: Comparative Coupling Strategies for 6-Chloropyridazine-3-carboxylic acid

Coupling Reagent	Solvent	Base	Time (h)	Conversion (%)	Impurity Profile
EDCI, HOBT	DCM	DIPEA	12	~60%	High unreacted starting material
Oxalyl Chloride	DCM	Et ₃ N	4	~45%	Significant decomposition
HATU	DMF	DIPEA	2	>95%	Clean, single product spot

Table 2: Stoichiometry and Reagent Specifications (10 mmol Scale)

Reagent	MW (g/mol)	Equivalents	Amount	Role
6-Chloropyridazine-3-carboxylic acid	158.54	1.0	1.58 g	Limiting Reagent
Cyclopropylamine	57.09	1.2	0.68 g (0.83 mL)	Nucleophile
HATU	380.23	1.1	4.18 g	Activating Agent
DIPEA	129.24	3.0	3.87 g (5.20 mL)	Non-nucleophilic Base
DMF (Anhydrous)	73.09	-	20 mL	Solvent (0.5 M)

Experimental Workflow



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Figure 1: HATU-mediated synthesis workflow for **6-chloro-N-cyclopropylpyridazine-3-carboxamide**.

Step-by-Step Methodology

Phase 1: Carboxylate Activation

- Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add 6-chloropyridazine-3-carboxylic acid (1.58 g, 10.0 mmol) and anhydrous DMF (20 mL).
- Base Addition: Add DIPEA (5.20 mL, 30.0 mmol) to the suspension. Causality: DIPEA is highly sterically hindered; it effectively deprotonates the carboxylic acid to initiate activation without competing as a nucleophile against the amine.

- **Cooling & Activation:** Cool the mixture to 0 °C using an ice-water bath. Portion-wise, add HATU (4.18 g, 11.0 mmol). Stir at 0 °C for 15 minutes. **Causality:** Cooling prevents thermal degradation of the highly reactive HOAt-ester intermediate before the nucleophile is introduced.

Phase 2: Aminolysis

- **Amine Addition:** Dropwise, add cyclopropylamine (0.83 mL, 12.0 mmol) to the activated ester solution.
- **Reaction Propagation:** Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

Phase 3: Self-Validating System (In-Process Controls)

- **TLC Verification:** Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 1:1 Hexanes/Ethyl Acetate. Visualize under UV 254 nm.
 - **Validation:** The starting acid remains at the baseline (), while the product elutes cleanly ().
- **LC-MS Verification:** Quench a 5 µL aliquot in 1 mL of Acetonitrile.
 - **Validation:** The reaction is complete when the starting material mass (m/z 159.0) is consumed. The product mass must show a dominant peak at m/z 198.0 . Crucially, verify the presence of a 3:1 isotopic cluster at m/z 198.0 and 200.0, which confirms the structural integrity and retention of the critical chlorine atom.

Phase 4: Quench and Specialized Workup

- **Dilution:** Dilute the reaction mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel.
- **Alkaline Wash:** Wash the organic layer with saturated aqueous

(2 × 50 mL). Causality: This neutralizes and extracts any unreacted carboxylic acid and the acidic HOAt byproduct generated from HATU.

- LiCl Wash (Critical Step): Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL), followed by a final wash with saturated brine (50 mL). Causality: DMF is highly miscible with both water and organic solvents. The addition of LiCl significantly increases the polarity of the aqueous phase, breaking the emulsion and forcing DMF out of the Ethyl Acetate layer, preventing solvent contamination.
- Drying & Concentration: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification

- Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes. Combine the product-containing fractions and evaporate to yield **6-chloro-N-cyclopropylpyridazine-3-carboxamide** as an off-white solid.

References[1] Title: 1179880-12-6 | 6-Chloro-N-cyclopropylpyridazine-3-carboxamide

Source: BLD Pharm URL:[3] Title: US20160376283A1 - Tbk/ikk inhibitor compounds and uses thereof Source: Google Patents URL:[4] Title: Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[2] Title: A CLASS OF BIFUNCTIONAL CHIMERIC HETEROCYCLIC COMPOUNDS FOR TARGETED DEGRADATION OF ANDROGEN RECEPTORS AND USE THEREOF Source: Googleapis.com (WIPO) URL:[5] Title: WO2012166390A1 - Neprilysin inhibitors Source: Google Patents URL:

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